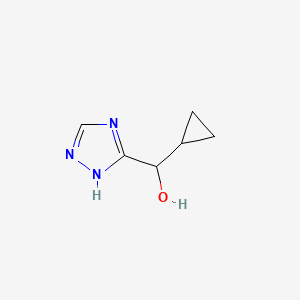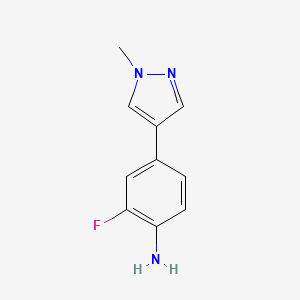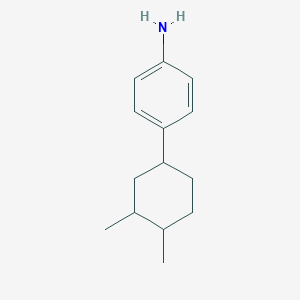![molecular formula C13H12Cl2N4 B13223910 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with chloro and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the saponification of 5-amino-1H-pyrazole-4-carbonitriles to form 5-amino-1-phenyl-1H-pyrazole-4-carboxamides, followed by reaction with chloroacetyl chloride . Another approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chloro groups with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and properties.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Chloroacetyl Chloride: Used in the initial synthesis steps.
Ammonium Acetate and ZnCl2: Catalysts for coupling reactions.
NIS (N-Iodosuccinimide): Used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro substituents.
Applications De Recherche Scientifique
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Employed as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the application, but it often involves binding to active sites and altering the function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-7-(2-fluorophenyl)-6-(2-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents and the resulting biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H12Cl2N4 |
|---|---|
Poids moléculaire |
295.16 g/mol |
Nom IUPAC |
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12Cl2N4/c1-8-5-10(14)3-4-11(8)19-12-9(6-16-13(19)15)7-17-18(12)2/h3-5,7H,6H2,1-2H3 |
Clé InChI |
BGTLOTLQVCBUBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N2C3=C(CN=C2Cl)C=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)


![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)


![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)


![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
